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Compound of Interest

Ethyl 3-methyl-2-phenylbut-2-
Compound Name:
enoate

cat. No.: B3055201

For researchers, scientists, and professionals in drug development, this guide provides a
comparative analysis of spectroscopic data for a selection of substituted butenoates. The
information presented is crucial for the structural elucidation and characterization of these
compounds, which are prevalent in synthetic chemistry and natural products.

This guide offers a comprehensive summary of nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for three representative substituted butenoates: Ethyl
Crotonate, Methyl Cinnamate, and Methyl 3,3-dimethylacrylate. Detailed experimental
protocols for the acquisition of this data are also provided to ensure reproducibility and
methodological transparency.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the selected substituted
butenoates. These compounds were chosen to illustrate the influence of different substituents
on the spectroscopic properties.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Substituted Butenoates (Solvent: CDCIs)
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Compound

Chemical Shift (6) ppm
and Multiplicity

Assignment

Ethyl Crotonate

1.27 (t, 3H), 1.87 (dd, 3H),
4.17 (q, 2H), 5.82 (dq, 1H),
6.96 (dqg, 1H)

-CHs (ethyl), =CH-CHs, -O-
CHz2-, =CH- (a to C=0), =CH-
(B to C=0)

Methyl Cinnamate

3.79 (s, 3H), 6.44 (d, 1H),
7.37-7.42 (m, 3H), 7.51-7.54
(m, 2H), 7.69 (d, 1H)

-O-CHs, =CH- (a to C=0), Ar-
H, Ar-H, =CH- (3 to C=0)

Methyl 3,3-dimethylacrylate

1.89 (s, 3H), 2.16 (s, 3H), 3.66
(s, 3H), 5.66 (s, 1H)

=C(CHs)z2, =C(CH3s)z, -O-CHs,
=CH-

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Spectroscopic Data for Substituted Butenoates (Solvent: CDCls)

Compound

Chemical Shift (6) ppm

Assignment

Ethyl Crotonate

14.3,17.9, 60.1, 122.9, 144.9,
166.4

-CHs (ethyl), =CH-CHs, -O-
CHz-, =CH- (a to C=0), =CH-
(B to C=0), C=0

Methyl Cinnamate

51.6,117.8,128.1, 128.9,
130.3, 134.4, 144.8, 167.3

-O-CHs, =CH- (a to C=0), Ar-
C, Ar-C, Ar-C, Ar-C (ipso),
=CH- (B to C=0), C=0

Methyl 3,3-dimethylacrylate

20.2, 27.2,50.9, 116.1, 158.8,
166.9

=C(CHs)z, =C(CHs3s)z, -O-CHs,
=CH-, =C(CHs)2, C=0

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Substituted Butenoates (Neat)
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Compound C=0 Stretch (cm~*) C=C Stretch (cm~*) C-O Stretch (cm™?)
Ethyl Crotonate 1721 1657 1269, 1178
Methyl Cinnamate 1724 1638 1281, 1173
Methyl 3,3- 1724 1651 1298, 1155

dimethylacrylate

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron lonization) for Substituted Butenoates

Compound Molecular lon (m/z) Key Fragment lons (m/z)
Ethyl Crotonate 114 85, 69, 43, 29

Methyl Cinnamate 162 131, 103, 77,51

Methyl 3,3-dimethylacrylate 114 99, 83, 69, 55, 41

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the solid sample or 1-2 drops of the liquid
sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d,
CDCls). A small amount of Tetramethylsilane (TMS) is often added as an internal standard for

chemical shift referencing (6 = 0.00 ppm).

e Instrumentation: Spectra are typically recorded on a Fourier Transform NMR (FT-NMR)
spectrometer operating at a proton frequency of 300 MHz or higher.

e 1H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to
achieve an adequate signal-to-noise ratio. Standard parameters include a spectral width of
approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4
seconds.
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13C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling to
simplify the spectrum to single lines for each unique carbon atom. A wider spectral width
(e.g., 200-250 ppm) is used. Due to the low natural abundance of 13C, a larger number of
scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid): For liquid samples, a single drop is placed between two
sodium chloride (NacCl) or potassium bromide (KBr) salt plates to form a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the
spectrum.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample is then placed in the instrument's sample compartment, and the spectrum is
recorded, typically in the range of 4000-400 cm~1. The final spectrum is presented in terms
of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Introduction: For volatile compounds like the substituted butenoates, Gas
Chromatography-Mass Spectrometry (GC-MS) is a common technique. A dilute solution of
the sample in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC.

Gas Chromatography (GC): The sample is vaporized and separated on a capillary column
(e.g., a non-polar DB-5 or similar). A temperature program is used to elute the components,
for example, starting at 50°C and ramping to 250°C at a rate of 10°C/min.

Mass Spectrometry (MS): As the components elute from the GC column, they enter the
mass spectrometer. Electron lonization (El) at 70 eV is a standard method for generating
ions. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-
charge ratio (m/z), and a detector records their abundance.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a

substituted butenoate.
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Structural Elucidation

Click to download full resolution via product page
Caption: General workflow for the spectroscopic analysis of a substituted butenoate.

« To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Data of
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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